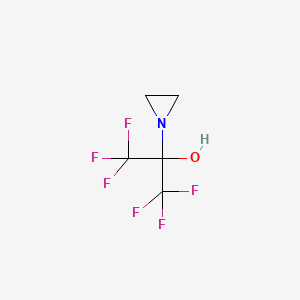
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features both an aziridine ring and a hexafluoropropanol group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The hexafluoropropanol group imparts unique properties such as high electronegativity and stability, making this compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide to form the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated from organic azides through photolysis or thermolysis .
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs high-temperature dehydration of amino alcohols using oxide catalysts or base-induced sulfate elimination from aminoethanol . These methods are scalable and efficient, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The hexafluoropropanol group can participate in substitution reactions, often facilitated by its high electronegativity.
Common Reagents and Conditions
Common reagents for these reactions include strong nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like m-chloroperbenzoic acid . Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted amines, aziridine derivatives, and fluorinated alcohols .
科学研究应用
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antitumor properties and as a precursor for chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the interaction of the aziridine ring with nucleophiles, leading to ring-opening and subsequent formation of reactive intermediates . These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting cytotoxic effects . The hexafluoropropanol group enhances the compound’s stability and reactivity, contributing to its overall biological activity .
相似化合物的比较
Similar Compounds
Aziridine-1-carbaldehyde Oximes: Known for their cytotoxic activity and potential as anticancer agents.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: Used in the synthesis of complex organic molecules.
N-(2-Aminoethyl)-1-aziridineethanamine: An experimental ACE2 inhibitor for cardiovascular disease and SARS.
Uniqueness
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts high electronegativity and stability. This makes it particularly useful in applications requiring robust and reactive compounds .
生物活性
2-(Aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS Number: 773-23-9) is an organofluorine compound with unique structural properties due to the presence of the aziridine ring and multiple fluorine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, owing to its potential biological activities.
- Molecular Formula : C5H5F6NO
- Molecular Weight : 209.09 g/mol
- Canonical SMILES : C1CN1C(C(F)(F)F)(C(F)(F)F)O
| Property | Value |
|---|---|
| CAS Number | 773-23-9 |
| Molecular Weight | 209.09 |
| Molecular Formula | C5H5F6NO |
| LogP | 1.0531 |
| PSA (Polar Surface Area) | 23.24 |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and antibacterial properties. Research indicates that compounds containing aziridine rings often exhibit significant biological activities.
Anticancer Activity
Recent studies have highlighted the potential of aziridine derivatives in cancer therapy. In vitro assays have shown that certain aziridine phosphine oxides exhibit notable cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. These compounds demonstrated mechanisms including:
- Cell Viability Inhibition : The half-maximal inhibitory concentration (IC50) values for aziridine derivatives were assessed using the MTT assay. For instance, specific aziridine phosphine oxides showed IC50 values ranging from 3.125 to 100 µM across different cell lines .
- Cell Cycle Arrest : The tested compounds induced cell cycle arrest predominantly in the S phase, leading to a significant reduction in cells progressing through the G1 phase .
- Reactive Oxygen Species (ROS) Induction : Notably, some derivatives increased ROS levels significantly, contributing to apoptosis and further validating their potential as anticancer agents .
Antibacterial Activity
The antibacterial properties of aziridine derivatives have also been explored. Initial assessments indicated moderate efficacy against various bacterial strains. However, further studies are required to elucidate the full spectrum of antibacterial activity and mechanisms involved .
Case Studies and Research Findings
A study focusing on optically pure aziridine phosphines revealed that these compounds could disrupt cell membranes at high concentrations and induce apoptosis through ROS generation . The following table summarizes key findings from various studies:
属性
CAS 编号 |
773-23-9 |
|---|---|
分子式 |
C5H5F6NO |
分子量 |
209.09 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C5H5F6NO/c6-4(7,8)3(13,5(9,10)11)12-1-2-12/h13H,1-2H2 |
InChI 键 |
UWDWPQFDNOSJEP-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















